3,5-Dimethoxybenzamide
Overview
Description
3,5-Dimethoxybenzamide: is an organic compound with the molecular formula C9H11NO3 . It is a derivative of benzamide, where two methoxy groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzamide
- 3,5-Dimethoxybenzoic acid
- 3,5-Dimethoxyaniline
- 3,5-Dimethoxybenzylamine
Comparison: 3,5-Dimethoxybenzamide is unique due to the presence of both methoxy groups and an amide functional group, which confer distinct chemical and biological properties. Compared to 3,4,5-trimethoxybenzamide, it has fewer methoxy groups, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
3,5-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLRWVNYANKXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169209 | |
Record name | 3,5-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17213-58-0 | |
Record name | 3,5-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17213-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17213-58-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the known biological activities of 3,5-Dimethoxybenzamide derivatives?
A1: While the provided research doesn't extensively cover the biological activity of this compound itself, it highlights its use as a key building block for synthesizing other compounds with potential biological activity. For instance, one study explored the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound, a crucial intermediate in the production of Nabilone. Nabilone is a synthetic cannabinoid with therapeutic applications []. Additionally, researchers have investigated the neurotropic potential of several 4-hydroxy-3,5-dimethoxybenzamides and their derivatives []. Another study examined the anti-cancer activity of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide in HeLa cells, demonstrating its ability to induce cell cycle arrest and apoptosis [].
Q2: Can you describe the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound?
A2: The synthesis involves two main steps:
Q3: What is the structure of this compound oxime and what are its key structural features?
A3: this compound oxime (C9H12N2O3) exhibits an E configuration in its oxime group. The crystal structure reveals intermolecular hydrogen bonding (N—H⋯O and O—H⋯N) between molecules, contributing to its packing arrangement. Additionally, an intramolecular N—H⋯O hydrogen bond is also present [].
Q4: Have any studies investigated the potential of this compound analogs as Reserpine substitutes?
A4: Yes, research has explored the synthesis and pharmacological activity of potential Reserpine analogs structurally similar to this compound. These analogs were evaluated for their capacity to potentiate barbiturate-induced hypnosis in mice and their impact on serotonin levels in rat brains. Although they did not demonstrate serotonin depletion, some analogs, particularly compound V (4-(3,4,5-trimethoxybenzoyloxy)-benzanilide), exhibited notable barbiturate potentiation, albeit with lower potency compared to Reserpine [].
Q5: Are there any known applications of this compound in the development of anticancer agents?
A5: Research indicates that this compound serves as a scaffold for designing new anticancer agents. For instance, novel N-{5-[(1H-Benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide hybrids, incorporating the this compound moiety, have been synthesized and evaluated for their anticancer properties []. This suggests that modifications and elaborations on the this compound structure hold potential for developing new anticancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.